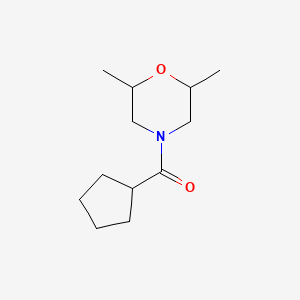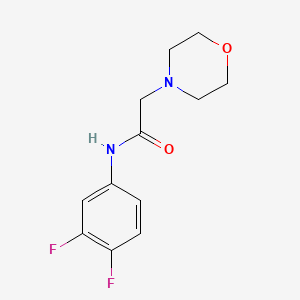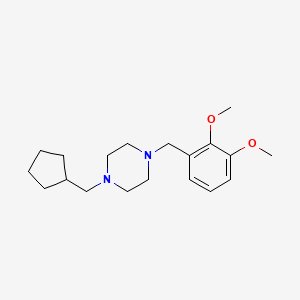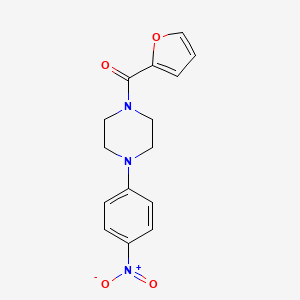
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylcarbonyl)-2,6-dimethylmorpholine, also known as CPCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCM is a morpholine derivative that has a cyclopentylcarbonyl group attached to it. This compound has been extensively studied for its unique properties and potential applications in drug discovery, material science, and catalysis.
Mecanismo De Acción
The exact mechanism of action of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and physiological effects:
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which play important roles in cancer cell growth and proliferation. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to affect the expression of several genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer drugs. However, one of the limitations of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. One area of research could focus on the development of new cancer drugs based on the structure of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. Additionally, further studies could be carried out to investigate the potential antimicrobial and antiviral properties of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. Finally, research could be carried out to investigate the potential use of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine in catalysis and material science applications.
Conclusion:
In conclusion, 4-(Cyclopentylcarbonyl)-2,6-dimethylmorpholine is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Its ease of synthesis and potent antitumor activity make it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand the mechanism of action of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine and its potential applications in other areas.
Métodos De Síntesis
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine can be synthesized through several methods, including the reaction of 2,6-dimethylmorpholine with cyclopentanone in the presence of a suitable catalyst. The reaction occurs through the formation of an iminium ion intermediate, which is then reduced to form 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. The synthesis of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in drug discovery. It has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propiedades
IUPAC Name |
cyclopentyl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-7-13(8-10(2)15-9)12(14)11-5-3-4-6-11/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSHIJAEHLCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(2,6-dimethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)

![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
![1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5188042.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)